molecular formula C12H8BrF3N4 B2553599 3-bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline CAS No. 1423516-38-4

3-bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline

Cat. No.: B2553599
CAS No.: 1423516-38-4
M. Wt: 345.123
InChI Key: RSDHPBCIKFAUPW-UHFFFAOYSA-N
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Description

3-Bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline is an intriguing compound, known for its unique chemical structure and diverse potential applications. The presence of multiple functional groups such as bromine, cyano, and fluoro moieties contributes to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline typically involves a multi-step process:

  • Formation of the Imidazole Moiety: : The synthesis begins with the preparation of the 1-(difluoromethyl)-1H-imidazole derivative. This can be achieved through the cyclization of appropriate precursors in the presence of an acid catalyst.

  • Bromination and Fluorination: : The aromatic ring undergoes selective bromination and fluorination to introduce the respective halogen atoms at specific positions. Reagents such as bromine or N-bromosuccinimide (NBS) and fluorine gas or a suitable fluorinating agent are employed.

  • Cyano Group Introduction: : The cyano group is introduced via a nucleophilic substitution reaction, often involving cyanide sources like potassium cyanide (KCN) under mild conditions.

  • Coupling Reaction: : Finally, the difluoromethyl-imidazole is coupled with the brominated and fluorinated aromatic ring through a coupling reaction, facilitated by catalysts like palladium(II) acetate and ligands to form the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up with optimizations for yield and purity. Continuous flow reactors, advanced catalytic systems, and controlled reaction environments help achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the difluoromethyl group, to form corresponding carbonyl derivatives.

  • Reduction: : The cyano group can be reduced to an amine under hydrogenation conditions.

  • Substitution: : Electrophilic or nucleophilic substitution reactions at the bromine or fluorine positions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

  • Substitution: : Nucleophiles like amines or thiols, in the presence of bases or catalysts.

Major Products

  • Oxidized carbonyl derivatives.

  • Reduced amine derivatives.

  • Substituted products with various nucleophiles replacing the bromine or fluorine atoms.

Scientific Research Applications

Chemistry

The compound serves as a versatile intermediate in organic synthesis, aiding the construction of complex molecular architectures.

Biology

Its functional groups make it a candidate for biochemical studies, particularly in probing enzyme activities and receptor bindings.

Medicine

Industry

Used in the production of specialty chemicals and materials with specific reactivity profiles.

Mechanism of Action

Molecular Targets and Pathways

The compound's bioactivity often involves interaction with enzymes and receptors. The cyano and imidazole groups facilitate binding with active sites, while the halogen atoms can influence the electronic environment, affecting reactivity and interaction dynamics.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-aniline

  • 3-Bromo-N-cyano-N-{[1-(trifluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline

  • 3-Chloro-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline

Uniqueness

The unique combination of bromine, cyano, imidazole, and fluoro groups in 3-Bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline imparts distinct electronic and steric properties, differentiating it from similar compounds and making it particularly valuable in targeted chemical synthesis and research applications.

This detailed article outlines the comprehensive aspects of this compound, highlighting its preparation, reactivity, applications, and comparison with similar compounds.

Properties

IUPAC Name

(3-bromo-4-fluorophenyl)-[[1-(difluoromethyl)imidazol-2-yl]methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF3N4/c13-9-5-8(1-2-10(9)14)19(7-17)6-11-18-3-4-20(11)12(15)16/h1-5,12H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDHPBCIKFAUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(CC2=NC=CN2C(F)F)C#N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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